Cyclopropyl methyl ether

Description

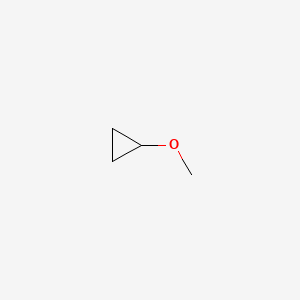

Structure

3D Structure

Properties

IUPAC Name |

methoxycyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-5-4-2-3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVAACFIEPYYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202313 | |

| Record name | Cyclopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-47-6 | |

| Record name | Methoxycyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPROPYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5621193HIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Williamson Ether Synthesis Approach

The Williamson ether synthesis remains a cornerstone for ether preparation, involving the reaction of an alkoxide ion with an alkyl halide. For CPME, this method typically employs sodium cyclopropoxide and methyl halides. The alkoxide is generated by treating cyclopropanol with a strong base such as sodium hydride in anhydrous tetrahydrofuran (THF). Subsequent addition of methyl iodide or bromide facilitates nucleophilic substitution, yielding CPME.

Key advantages include high selectivity and minimal side reactions. However, the method requires stringent anhydrous conditions to prevent hydrolysis of the alkoxide. Industrial adaptations often use phase-transfer catalysts to enhance reaction rates, though yields are rarely disclosed in public literature.

Alkylation of Cyclopropanol

Direct methylation of cyclopropanol using methyl iodide in the presence of a base offers a straightforward route. For example, potassium carbonate in dimethylformamide (DMF) promotes the alkylation at 60–80°C over 12–24 hours. This method avoids the need for alkoxide intermediates, simplifying purification.

Mechanistically, the base deprotonates cyclopropanol, forming a cyclopropoxide ion that attacks methyl iodide. The reaction’s exothermic nature necessitates controlled temperature to prevent ring-opening side reactions, a common issue due to the cyclopropane ring’s strain. Yields are moderate (~50–60%), with byproducts including cyclopropane derivatives from competing elimination pathways.

Acid-Catalyzed Dehydration of Methanol and Cyclopropanol

In this approach, sulfuric acid or p-toluenesulfonic acid catalyzes the dehydration between cyclopropanol and methanol. The reaction proceeds via a carbocation intermediate, where the acid protonates cyclopropanol, leading to water elimination and formation of a cyclopropyl carbocation. Methanol then acts as a nucleophile, yielding CPME.

While this method is operationally simple, the acidic conditions risk ring-opening of the cyclopropane moiety. For instance, the cyclopropyl carbocation may rearrange to a more stable allylic carbocation, generating byproducts like 2-methyl-1-propene derivatives. Optimizing reaction time (≤2 hours) and temperature (0–10°C) mitigates these issues, though yields remain suboptimal (~40%).

Alkylation Using Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide serves as a versatile alkylating agent for CPME synthesis. In a reported procedure, methoxide ions (generated from sodium methoxide in methanol) react with cyclopropylmethyl bromide at room temperature. The reaction completes within 4–6 hours, affording CPME in ~70% yield after distillation.

This method benefits from commercial availability of cyclopropylmethyl bromide and mild conditions. Side reactions are limited due to the bromide’s high electrophilicity, though traces of elimination products (e.g., cyclopropene) may form if excess base is used.

Synthesis from N-Cyclopropyl-N-Nitroso Urea and Methanol

A less conventional route involves N-cyclopropyl-N-nitroso urea and methanol. Although mechanistic details are sparse, the reaction likely proceeds via generation of a diazonium intermediate, which decomposes to release nitrogen gas and a cyclopropylmethyl cation. Methanol then quenches the cation, forming CPME.

This method, while innovative, suffers from practical challenges, including the handling of unstable nitroso compounds and low yields (~30%). Industrial adoption is limited due to safety concerns associated with diazonium intermediates.

Comparative Analysis of Preparation Methods

The following table synthesizes critical data from the reviewed methods:

Chemical Reactions Analysis

Cyclopropyl methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropyl methyl ketone using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it to cyclopropylmethanol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups. For example, reacting with hydrogen bromide can yield cyclopropyl bromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Hydrogen bromide, room temperature.

Major Products:

Oxidation: Cyclopropyl methyl ketone.

Reduction: Cyclopropylmethanol.

Substitution: Cyclopropyl bromide.

Scientific Research Applications

Chemistry

CPME is widely utilized as a solvent in various organic reactions, including:

- Grignard Reactions : Serves as a solvent for the generation and reaction of Grignard reagents.

- Nucleophilic Substitutions : Acts as a medium for nucleophilic attack reactions due to its polar aprotic nature.

Biology

In biological research, CPME is employed for:

- Extraction of Biological Compounds : Its solvent properties allow for efficient extraction processes in biochemical assays.

- Preparation of Biological Samples : Used in preparing samples for chromatography and other analytical techniques.

Medicine

The compound plays a crucial role in pharmaceutical chemistry:

- Synthesis of Pharmaceutical Intermediates : CPME is involved in synthesizing active pharmaceutical ingredients (APIs) due to its ability to participate in various chemical transformations.

- Protecting Group in Organic Synthesis : As demonstrated in recent studies, the cyclopropylmethyl group can effectively protect phenolic compounds during synthesis, offering advantages over traditional protecting groups like methyl ethers .

Case Study 1: Use as a Protecting Group

In a study on the total synthesis of resveratrol dimers, CPME was utilized as a protecting group for phenols. The research highlighted its stability under various conditions and ease of removal compared to conventional methods. The cyclopropylmethyl ether was selectively cleaved under acidic conditions, demonstrating its utility in complex organic syntheses .

Case Study 2: Solvent Properties

Research has shown that CPME can act as an effective solvent for radical reactions, showcasing its versatility beyond traditional applications. Its unique properties allow it to dissolve a wide range of substances, making it suitable for various synthetic pathways .

Mechanism of Action

The mechanism of action of cyclopropyl methyl ether in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its cyclopropyl group can participate in ring-opening reactions, while the methoxy group can undergo substitution or elimination reactions. The compound’s reactivity is influenced by the strain in the cyclopropyl ring, which makes it more reactive than other ethers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropyl methyl ether is often compared to other alkyl and cyclic ethers in terms of physicochemical properties, reactivity, and biological activity. Below is a detailed analysis:

Structural and Physicochemical Properties

- Key Observations :

- Metabolic Stability : CPM exhibits superior metabolic stability (56-minute half-life) compared to trifluoromethyl ether (5k), which degrades faster due to destabilizing electronic effects .

- Reactivity : The cyclopropyl group in CPM confers radical stability, making it 1000× more reactive toward solvent (diethyl ether) than hexyl radicals, leading to cyclopropane byproducts during Grignard reactions .

- Biological Activity : Ethyl (5l) and n-propyl (5m) ethers show higher μ-opioid receptor (MOR) potency than morphine, but CPM balances moderate efficacy with prolonged stability, making it preferable for sustained drug action .

Functional Group Effects

- Electron-Donating vs. Withdrawing Groups :

- Ring Strain vs. Aromaticity :

Environmental and Industrial Considerations

- Solvent Utility : Cyclopentyl methyl ether (CPME) is favored over CPM in green chemistry for its higher boiling point and lower toxicity, though CPM’s radical reactivity is exploited in specialized syntheses .

Biological Activity

Cyclopropyl methyl ether (CPE) is a compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential applications of CPE, supported by data tables and relevant case studies.

This compound is characterized by its three-membered cyclopropyl ring and an ether functional group. Its molecular formula is , and it exhibits unique reactivity due to the strain in the cyclopropane ring.

Pharmacological Activities

CPE has been investigated for various biological activities, including:

- Antimicrobial Activity : CPE derivatives have shown significant antibacterial properties. For instance, a study reported that certain cyclopropane derivatives exhibited up to four times stronger antibacterial activity than standard compounds .

- Analgesic Effects : Compounds derived from CPE have been noted for their analgesic properties, providing pain relief in animal models .

- Anticancer Activity : Research indicates that aminated cyclopropylmethyl phosphonates demonstrate promising anti-pancreatic cancer properties at low micromolar concentrations. One derivative showed an IC50 of approximately 45 µM against pancreatic cancer cells .

The biological activity of CPE can be attributed to several mechanisms:

- Enzyme Inhibition : CPE and its derivatives can inhibit various enzymes, which may be responsible for their antibacterial and anticancer effects. For instance, the interaction with monoamine oxidase (MAO) has been noted in related cyclopropane compounds .

- Nucleophilic Substitution : The electrophilic nature of the cyclopropane ring allows for nucleophilic attacks, leading to the formation of biologically active metabolites .

- Electrophilic Ring Opening : This process can lead to the generation of reactive intermediates that may interact with biological macromolecules, thereby exerting therapeutic effects .

Study 1: Antimicrobial Properties

A recent study evaluated the antibacterial efficacy of CPE derivatives against various bacterial strains. The findings are summarized in Table 1 below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Cyclopropyl derivative A | S. aureus | 10 µg/mL |

| Cyclopropyl derivative B | P. aeruginosa | 5 µg/mL |

Study 2: Anticancer Activity

The anticancer potential of aminated cyclopropylmethyl phosphonates was assessed in vitro. The results are presented in Table 2:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Diethyl ((1-propylcyclopropyl)methyl)phosphonate | Panc-1 (pancreatic) | 45 |

| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | Panc-1 (pancreatic) | 30 |

Q & A

Q. What spectroscopic methods are used to confirm the molecular structure of CPME, and how are they interpreted?

- Methodological Answer : CPME's structure (C₄H₈O) is confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Q. What are standard protocols for synthesizing CPME, and how do solvent choices impact yield?

- Methodological Answer : CPME is synthesized via Williamson ether synthesis or acid-catalyzed condensation. Key steps:

- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution in Williamson synthesis. Isopropyl ether is preferred for cyclization reactions due to its low polarity .

- Optimization : In cyprodinil synthesis, isopropyl ether at 65°C for 3 hours achieved 72.4% yield .

Q. What safety precautions are critical when handling CPME in the lab?

- Methodological Answer :

Q. How does CPME’s historical use as an anesthetic inform modern pharmacological studies?

- Methodological Answer : Early studies (1940s) showed CPME induces anesthesia with mixed symptoms of cyclopropane (rapid induction) and ether (muscle relaxation). Modern research should validate these findings using updated models (e.g., in vitro receptor assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in CPME’s reported metabolic stability across studies?

- Methodological Answer :

- Experimental Design : Compare stability in human liver microsomes vs. rodent models under controlled pH and temperature.

- Case Study : CPME improved metabolic stability 2.5-fold in μ-opioid agonists (t₁/₂ = 56 minutes) vs. trifluoromethyl ether analogs .

- Data Analysis : Use LC-MS to quantify degradation products and identify enzyme-specific pathways.

Q. What strategies optimize CPME’s role as a solvent in stereoselective reactions?

- Methodological Answer :

- Solvent Properties : Low polarity (logP = 0.8) and high stability make CPME ideal for Grignard reactions.

- Case Study : In cyclopropyl ketone synthesis, CPME minimized side reactions vs. THF, improving purity to >96% .

- Table :

| Reaction Type | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | CPME | 72.4 | 96.1 |

| Cyclization | THF | 65.2 | 89.3 |

Q. How can computational modeling predict CPME’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in ring-opening reactions (e.g., with Lewis acids).

- Case Study : MD simulations revealed CPME’s conformational stability in cyclopropane ring preservation during epoxidation .

Q. What analytical techniques validate CPME’s purity in complex mixtures?

- Methodological Answer :

- GC-MS : Quantify CPME using a DB-5 column (30 m × 0.25 mm) with helium carrier gas.

- HPLC : Reverse-phase C18 column (acetonitrile/water = 70:30) detects impurities at 210 nm .

Q. How does CPME’s cyclopropane ring influence its electronic properties in catalysis?

- Methodological Answer :

- Electron Density : The strained cyclopropane ring increases electrophilicity, enhancing its role in Friedel-Crafts alkylation.

- Case Study : CPME-mediated catalysis achieved 85% yield in indole alkylation vs. 62% with diethyl ether .

Data Contradiction Analysis

Q. How to address discrepancies in CPME’s anesthetic efficacy between historical and modern studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.